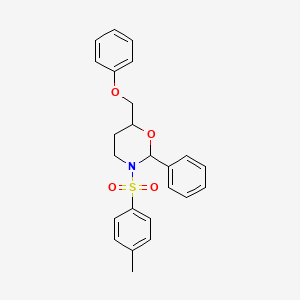
Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tetrahydro-oxazine ring, a sulfonyl group attached to a methylphenyl moiety, and a phenoxymethyl group. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazine Ring: The oxazine ring is formed through a cyclization reaction involving an appropriate precursor.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group is attached through an etherification reaction, often using phenol derivatives and suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous conditions.
Substitution: Reagents for substitution reactions include halides, acids, and bases, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
科学的研究の応用
Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine involves its interaction with specific molecular targets and pathways. The sulfonyl group and oxazine ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-methylphenyl)sulfonyl-1,2,4,5-tetrahydro-3-benzazepine
- N-(4-methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide
Uniqueness
Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine stands out due to its unique combination of functional groups and structural features. The presence of both a sulfonyl group and an oxazine ring, along with the phenoxymethyl and phenyl groups, imparts distinct chemical and biological properties that differentiate it from similar compounds.
特性
CAS番号 |
40798-80-9 |
|---|---|
分子式 |
C24H25NO4S |
分子量 |
423.5 g/mol |
IUPAC名 |
3-(4-methylphenyl)sulfonyl-6-(phenoxymethyl)-2-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C24H25NO4S/c1-19-12-14-23(15-13-19)30(26,27)25-17-16-22(18-28-21-10-6-3-7-11-21)29-24(25)20-8-4-2-5-9-20/h2-15,22,24H,16-18H2,1H3 |
InChIキー |
NWMMRRIBASSXNU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(OC2C3=CC=CC=C3)COC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)

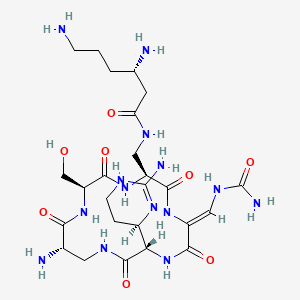
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
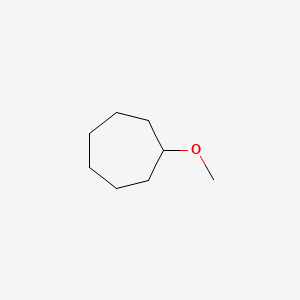

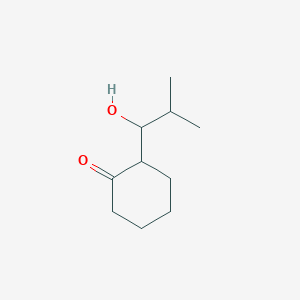
![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
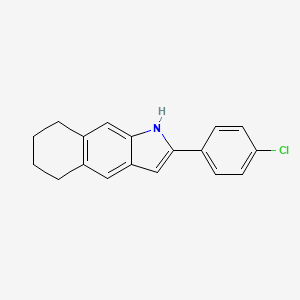
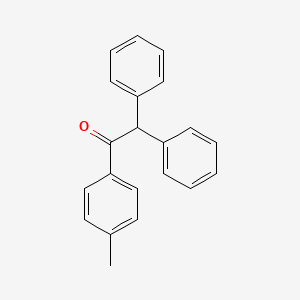
![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)
